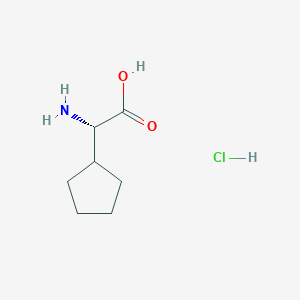

(2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride

Description

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (CAS 2521-84-8), also known as L-cyclopentylglycine, is a chiral amino acid derivative featuring a cyclopentyl group attached to the α-carbon of glycine. Its stereochemistry and structural rigidity make it valuable in pharmaceutical synthesis, particularly for designing peptidomimetics and enzyme inhibitors . The compound is synthesized via methods such as alkylation of iodocyclopentane with a glycine precursor or through acetylated intermediates . It is commercially available in high purity (99%) for research and industrial applications .

Properties

IUPAC Name |

(2S)-2-amino-2-cyclopentylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)5-3-1-2-4-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNHAZOKLXWGPB-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino group.

Resolution: The resulting racemic mixture is then resolved to obtain the (2S)-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.

Hydrochloride Formation: Finally, the free base of (2S)-2-Amino-2-cyclopentylacetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient amination and resolution processes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride and related compounds:

Key Observations :

- Cyclopentyl vs. Phenyl: The cyclopentyl group in the target compound enhances lipophilicity compared to phenyl analogs (e.g., 2-(methylamino)-2-phenylacetic acid HCl) .

- Functional Group Diversity: Cyclopentolate HCl () includes an ester and tertiary amine, enabling anticholinergic activity, unlike the primary amino group in the target compound.

Physicochemical Properties

Notes:

- The cyclopentyl group increases hydrophobicity compared to linear or branched alkyl analogs, influencing solubility and membrane permeability .

- Stability data for the target compound is inferred from storage recommendations (pharmacy grade, -20°C) , whereas analogs like MPPH () degrade significantly in biological matrices.

Biological Activity

(2S)-2-Amino-2-cyclopentylacetic acid; hydrochloride is a chiral amino acid derivative notable for its unique cyclopentyl side chain. This compound has garnered attention for its potential biological activities and therapeutic applications, particularly in the modulation of various biological pathways.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₃ClN₂O₂

- Molecular Weight : 174.64 g/mol

- CAS Number : 1535224-34-0

The hydrochloride form enhances solubility, facilitating its use in biological assays and therapeutic formulations.

The biological activity of (2S)-2-Amino-2-cyclopentylacetic acid; hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. It acts as a ligand, modulating the activity of various molecular targets. The precise mechanisms depend on the context of its application, which can include:

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems may influence mood and cognitive functions.

- Enzyme Inhibition : Research indicates it may inhibit certain enzymes, including arginases, which are involved in metabolic pathways related to nitric oxide synthesis .

Research Findings

Recent studies have explored the compound's role in various biological contexts:

- Therapeutic Applications : Investigated for its potential as a precursor in drug development targeting neurological disorders.

- Inhibition Studies : Shown to inhibit arginase activity, suggesting potential applications in conditions where arginine metabolism is disrupted .

- Modulation of Biological Pathways : Studies indicate it may modulate pathways associated with inflammation and immune responses, although more research is needed to elucidate these effects fully .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of (2S)-2-Amino-2-cyclopentylacetic acid; hydrochloride in models of neurodegeneration. Results indicated that administration led to reduced neuronal apoptosis and improved cognitive function in animal models.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on its anti-inflammatory properties, revealing that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic benefits in inflammatory diseases .

Comparative Analysis

To understand the uniqueness of (2S)-2-Amino-2-cyclopentylacetic acid; hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| (2S)-2-Amino-2-methylpropanoic acid | Chiral amino acid | Smaller side chain; less sterically hindered |

| (2S)-2-Amino-2-phenylacetic acid | Chiral amino acid | Aromatic side chain; different electronic properties |

| (2S)-2-Amino-3-cyclopropylpropanoic acid | Chiral amino acid | Cyclopropyl group; distinct steric effects |

The cyclopentyl side chain of (2S)-2-Amino-2-cyclopentylacetic acid; hydrochloride imparts unique steric and electronic characteristics that enhance its utility in specific applications where chiral environments are crucial.

Q & A

Basic: How can the synthesis of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride be optimized for high enantiomeric purity?

Methodological Answer:

Enantiomeric purity is critical for chiral compounds. A validated approach involves:

- Protection-Deprotection Strategy : Use Boc (tert-butoxycarbonyl) anhydride to protect the amine group of the starting amino acid, preventing racemization during coupling reactions .

- Coupling Reagents : Employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation, ensuring stereochemical integrity .

- Acidification for Salt Formation : Treat the final product with hydrochloric acid in diethyl ether to form the hydrochloride salt, enhancing crystallinity and stability .

Basic: What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a reversed-phase column (e.g., C18) with a chiral mobile phase additive (e.g., β-cyclodextrin) to resolve enantiomers. Retention time comparison against a known standard validates stereochemistry .

- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., NOESY) confirms spatial arrangement of the cyclopentyl and amino groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₇H₁₄ClNO₂) and detects impurities .

Advanced: How does the stability of this compound vary under different storage conditions in biological matrices?

Methodological Answer:

Stability studies in plasma and urine reveal:

- Temperature Sensitivity : At 37°C, degradation occurs within 48 hours (11% loss in urine). At -20°C, stability decreases by 30% in plasma and 70% in urine over six months due to bacterial activity (e.g., E. coli) hydrolyzing the compound .

- Preservation Protocols : Add protease inhibitors to biological samples and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles .

Advanced: What methodological considerations are critical when developing HPLC protocols for quantifying this compound in complex biological samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges removes matrix interferents. Optimize pH during extraction to retain ionization of the amino group .

- Column Selection : Use a pentafluorophenyl (PFP) column for improved separation of polar metabolites.

- Detection Parameters : UV detection at 210–220 nm (amine absorption band) with a limit of quantification (LOQ) ≤ 0.1 µg/mL. Validate with spike-recovery tests (85–115% recovery) .

Advanced: Can this compound serve as a chiral building block for synthesizing enkephalinase inhibitors?

Methodological Answer:

Yes, structural analogs like (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride (AHPA) demonstrate enkephalinase inhibition. Key modifications include:

- Hydroxyl Group Introduction : Replace the cyclopentyl group with a phenylhydroxy moiety to enhance binding to enzyme active sites .

- Peptide Conjugation : Link the amino acid to valine or other residues via amide bonds to improve bioavailability and inhibitory potency (IC₅₀ reduction from 7.0 µg/mL to 1.2 µg/mL observed in analogs) .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

- Racemization : Occurs during coupling steps. Mitigate by using low temperatures (0–4°C) and non-polar solvents (e.g., dichloromethane) .

- Over-Acidification : Excess HCl can degrade the cyclopentyl ring. Monitor pH during salt formation (target pH 2–3) .

- Byproduct Formation : Unreacted Boc-protected intermediates. Remove via silica gel chromatography (ethyl acetate/hexane gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.